N-(furan-2-ylmethyl)-2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-[[3-(2-methoxyethyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4S2/c1-11-8-13-15(26-11)16(22)20(5-7-23-2)17(19-13)25-10-14(21)18-9-12-4-3-6-24-12/h3-4,6,11H,5,7-10H2,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYLUPYDCTVDFDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)NCC3=CC=CO3)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(furan-2-ylmethyl)-2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a compound with potential biological activity that has garnered interest in medicinal chemistry and pharmacology. Its molecular formula is C17H21N3O4S2, and it has a molecular weight of 395.49 g/mol. This article aims to consolidate existing research findings regarding the biological activities of this compound, focusing on its pharmacological properties and potential therapeutic applications.
The compound features a complex structure that includes a furan moiety, thieno[3,2-d]pyrimidine core, and a thioacetamide group. These structural components suggest potential interactions with various biological targets.
Antimicrobial Activity
The biological activity of related thiophene and pyrimidine derivatives has been evaluated against various bacterial strains. For example, compounds derived from similar scaffolds have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Klebsiella pneumoniae . Although direct studies on this compound are not available in the current literature, the presence of a thio group often correlates with enhanced antimicrobial activity.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds. The presence of specific functional groups can significantly impact the efficacy and selectivity of the compound against biological targets:
| Compound | Functional Group | IC50 (μM) | Activity |
|---|---|---|---|
| F8-B22 | Non-peptidomimetic | 1.55 | Inhibitor of SARS-CoV-2 Mpro |
| F8 | Oxy group | 21.28 | Moderate activity against viral proteases |
| F8-S43 | Trifluoromethyl phenyl | 10.76 | Inhibitor with reduced potency |
This table illustrates how modifications to the core structure can lead to varying degrees of biological activity.
Case Studies
A recent study highlighted the development of non-peptidomimetic inhibitors targeting SARS-CoV-2 Mpro. The investigation involved structure-based drug design and synthetic optimization leading to compounds with promising IC50 values . The findings suggest that further exploration into derivatives of this compound could yield effective antiviral agents.
Comparison with Similar Compounds
Substituent Impact on Activity
- Furan Moieties : The furan-2-ylmethyl group in the target compound and ’s analogue may enhance π-π stacking with biological targets, as seen in furan-containing antioxidants .
- Methoxyethyl Group : Unique to the target compound, this substituent likely improves solubility and membrane permeability compared to simpler alkyl chains in analogues .
- Thioacetamide Linkage : The thioether bridge in the target compound and ’s derivative is critical for hydrogen bonding and sulfur-mediated interactions, a feature shared with kinase inhibitors .
Spectral and Physicochemical Data
Table 2: Spectral Comparison
Key Gaps :
- Direct synthetic protocols for the target compound.
- Experimental data on solubility, stability, and bioactivity.
- Comparative studies with clinically approved thienopyrimidines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
